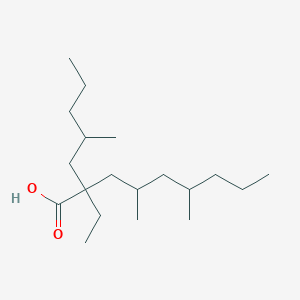
2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid is an organic compound with a complex branched structure. It is a member of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique arrangement of alkyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by oxidation to introduce the carboxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are often employed in hydrogenation reactions to achieve the desired product. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The alkyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid exerts its effects involves interactions with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the alkyl groups may interact with hydrophobic regions of biological membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methylhexanoic acid
- 2,6-Dimethylheptanoic acid
- 3,3-Dimethylheptanoic acid
Uniqueness
2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid is unique due to its specific branching pattern and the presence of multiple alkyl groups
Properties
CAS No. |
62179-66-2 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid |
InChI |
InChI=1S/C19H38O2/c1-7-10-15(4)12-17(6)14-19(9-3,18(20)21)13-16(5)11-8-2/h15-17H,7-14H2,1-6H3,(H,20,21) |
InChI Key |
YOHIPGATDYBRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(CC)(CC(C)CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















